Cas no 1289386-12-4 (1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid)

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
- 1-(2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid
- CS-0062042
- 1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid
- 1-(2-Methylsulfanyl-pyrimidin-4-yl)azetidine-3-carboxylic acid
- SB51340
- DB-290609
- 1-[2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AZETIDINE-3-CARBOXYLIC ACID
- 1289386-12-4
- AS-71579
- W19285
- 1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylicacid
- AKOS015940807
-
- MDL: MFCD18837435
- インチ: 1S/C9H11N3O2S/c1-15-9-10-3-2-7(11-9)12-4-6(5-12)8(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
- InChIKey: DQGWZWULPMPHLN-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=NC=CC(=N1)N1CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 225.05719778g/mol
- どういたいしつりょう: 225.05719778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 91.6Ų
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D762373-250mg |
1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid |
1289386-12-4 | 95% | 250mg |
$360 | 2023-09-01 | |
Chemenu | CM291972-1g |
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid |
1289386-12-4 | 95% | 1g |
$724 | 2024-08-02 | |
Fluorochem | 090708-500mg |
1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid |
1289386-12-4 | 95% | 500mg |
£366.00 | 2022-02-28 | |
A2B Chem LLC | AE43120-1mg |
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid |
1289386-12-4 | 1mg |
$73.00 | 2024-04-20 | ||
A2B Chem LLC | AE43120-3mg |
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid |
1289386-12-4 | 3mg |
$105.00 | 2024-04-20 | ||
A2B Chem LLC | AE43120-2mg |
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid |
1289386-12-4 | 2mg |
$86.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132682-1g |
1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid |
1289386-12-4 | 97% | 1g |
¥12355.00 | 2024-08-09 | |
A2B Chem LLC | AE43120-10mg |
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid |
1289386-12-4 | 10mg |
$135.00 | 2024-04-20 | ||
Alichem | A089000662-1g |
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid |
1289386-12-4 | 95% | 1g |
$784.31 | 2022-04-03 | |
A2B Chem LLC | AE43120-250mg |
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid |
1289386-12-4 | 95% | 250mg |
$188.00 | 2024-01-04 |
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acidに関する追加情報
Professional Introduction to 1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic Acid (CAS No. 1289386-12-4)
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid, identified by its CAS number 1289386-12-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both methylthio and pyrimidin-4-yl moieties in its structure suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.
The compound's core structure, an azetidine ring substituted with a carboxylic acid group at the 3-position and a pyrimidine ring at the 4-position, is reminiscent of many biologically active molecules. The methylthio group, in particular, is known for its ability to modulate enzyme activity and interact with protein binding sites, which has been leveraged in various drug design strategies. This feature, combined with the electron-rich nature of the pyrimidine ring, makes 1-(2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid a versatile scaffold for medicinal chemistry.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various kinases and other enzymes implicated in diseases such as cancer, inflammation, and infectious disorders. The pyrimidine scaffold is particularly prevalent in kinase inhibitors due to its ability to mimic ATP binding pockets and disrupt enzymatic activity. The incorporation of a methylthio group into this scaffold can further enhance binding affinity and selectivity by introducing additional hydrogen bonding and hydrophobic interactions.
One of the most exciting aspects of 1-(2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid is its potential application in the development of antiviral agents. The pyrimidine moiety is a common component of nucleoside analogs, which are widely used to treat viral infections. By modifying the pyrimidine ring with a methylthio group and an azetidine ring, researchers have created novel compounds that exhibit enhanced antiviral activity. These modifications can lead to improved pharmacokinetic properties, such as increased solubility and reduced toxicity, making them more suitable for clinical use.
The synthesis of 1-(2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid presents an interesting challenge due to the need for precise functionalization of both the pyrimidine and azetidine rings. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, advances in synthetic methodologies have made it possible to streamline these processes, making it more feasible to produce this compound on a larger scale.
In addition to its pharmaceutical applications, 1-(2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid has shown promise in materials science research. The unique structural features of this compound make it a suitable candidate for developing new materials with specific properties. For example, its ability to form hydrogen bonds and interact with other molecules could be exploited to create novel polymers or coatings with enhanced durability and functionality.
The latest research on 1-(2-(< strong>methylthio strong>)< strong>pyrimidin -4 -yl strong>)< strong >azetidine -3 -carboxylic acid strong >has focused on understanding its mechanism of action in various biological systems. Studies have demonstrated that this compound can inhibit the activity of certain kinases by competing with ATP for binding sites. This inhibition can lead to disruption of signaling pathways that are critical for cell proliferation and survival. By targeting these pathways, 1-(2-(< strong>methylthio strong>)< strong >pyrimidin -4 -yl strong>)< strong >azetidine -3 -carboxylic acid strong >has shown potential as a therapeutic agent for treating diseases such as cancer.
Efforts are also underway to develop derivatives of 1-(2-(< strong>methylthio strong>)< strong >pyrimidin -4 -yl strong>)< strong >azetidine -3 -carboxylic acid strong >that exhibit improved pharmacological properties. By modifying the substituents on the pyrimidine and azetidine rings, researchers aim to enhance binding affinity, reduce side effects, and improve overall efficacy. These efforts are crucial for translating preclinical findings into effective clinical treatments.
The future prospects for 1-(2-(< strong>methylthio strong>)< strong >pyrimidin -4 -yl strong>)< strong >azetidine -3 -carboxylic acid strong >are bright, with ongoing research expected to uncover new applications and therapeutic uses. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. This compound represents an excellent example of how structural modifications can lead to novel therapeutic agents with significant clinical impact.
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